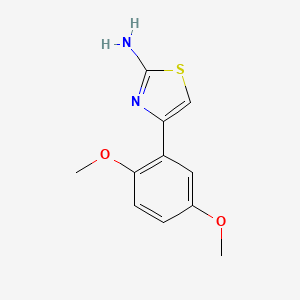

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

CAS No.: 74605-12-2

Cat. No.: VC1981868

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74605-12-2 |

|---|---|

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |

| Standard InChI Key | FXGVKHSZIMCUTR-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |

Introduction

Chemical Structure and Properties

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring substituted with an amino group at position 2 and a 2,5-dimethoxyphenyl moiety at position 4. The compound belongs to the broader class of N,4-diaryl-1,3-thiazole-2-amines, which have emerged as significant scaffolds in medicinal chemistry.

Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 74605-12-2 |

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine |

| InChI | InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |

| SMILES | COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N |

The compound features a five-membered thiazole ring containing both sulfur and nitrogen atoms, with the 2,5-dimethoxyphenyl group providing additional structural complexity and potential binding interactions .

Physical Characteristics

The compound typically exists as a solid at room temperature. The presence of the amino group at position 2 of the thiazole ring confers hydrogen-bonding capabilities, while the methoxy substituents on the phenyl ring contribute to its lipophilic properties. These structural features influence the compound's solubility, stability, and potential interactions with biological targets .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and related derivatives. These methods typically involve the formation of the thiazole ring through cyclization reactions.

Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis represents one of the most common methods for preparing 2-aminothiazoles. This approach typically involves the reaction of α-haloketones with thiourea or thioamide derivatives . For 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, this would involve:

-

Preparation of an appropriate α-bromoketone derivative from 2,5-dimethoxyphenyl precursors

-

Reaction with thiourea to form the thiazole ring with an amino group at position 2

Alternative Synthetic Routes

Research published by Li et al. details the synthesis of related N,4-diaryl-1,3-thiazole-2-amines through a multi-step approach :

-

Condensation of aniline derivatives with carbon disulfide in the presence of triethylamine to form dithiocarbamates

-

Conversion of dithiocarbamates to aryl thioamides via an efficient one-pot method

-

α-bromination of acetophenones using copper dibromide

-

Final cyclization reaction between α-bromoacetophenones and aryl thioamides to form the target thiazole derivatives

This synthetic route can be adapted for the preparation of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine by using appropriate 2,5-dimethoxyphenyl starting materials .

Biological Activities and Pharmacological Properties

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine exhibits diverse biological activities that make it a promising scaffold for drug development across multiple therapeutic areas.

Neurological Activities

Research suggests that 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine may interact with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. The compound is believed to act as a partial agonist at these receptors, modulating their activity and leading to altered neurotransmitter release and changes in neuronal excitability.

Additionally, related 2-aminothiazole derivatives have been investigated for their potential in Alzheimer's disease treatment. Merve et al. reported the synthesis and evaluation of 2-aminothiazole-based multitarget compounds with anticholinesterase and antioxidant activities, suggesting potential applications in neurodegenerative disorders .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on related N,4-diaryl-1,3-thiazole-2-amines have provided valuable insights into the importance of specific structural features for biological activity.

Key Structural Features for Anticancer Activity

Research on structurally similar compounds has revealed several important SAR observations:

-

The 2-aminothiazole scaffold serves as a critical pharmacophore for biological activity

-

Substituents on the phenyl rings significantly influence potency and selectivity

-

The amino linker plays a vital role in maintaining spatial configuration and biological activity

Research Applications

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine has several important research applications in medicinal chemistry and drug discovery.

Building Block for Drug Discovery

The compound serves as a valuable building block for synthesizing more complex thiazole derivatives with enhanced pharmacological properties. The 2-amino group provides a site for further functionalization, allowing for the development of diverse chemical libraries for drug screening.

Model Compound for SAR Studies

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine serves as a model compound for understanding structure-activity relationships in thiazole derivatives. Researchers can systematically modify its structure to investigate how specific structural changes affect biological activity, binding affinity, and selectivity .

Tool for Mechanistic Studies

The compound's interactions with biological targets, such as tubulin and serotonin receptors, make it useful for studying cellular mechanisms involved in cancer progression and neurological processes. Researchers can use the compound as a probe to investigate these pathways and identify new therapeutic targets .

Comparison with Related Compounds

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine shares structural similarities with several classes of bioactive compounds, including other 2-aminothiazole derivatives and compounds targeting the colchicine binding site of tubulin.

Comparison with Neurologically Active Compounds

The compound's potential interactions with serotonin receptors place it in comparison with other compounds acting on the central nervous system:

-

Phenethylamine derivatives such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which also contain the 2,5-dimethoxyphenyl motif

-

Other thiazole derivatives with activity against targets relevant to neurodegenerative diseases, such as acetylcholinesterase inhibitors

The specific neurological profile of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine requires further investigation to fully establish its comparative advantages and limitations .

Future Research Directions

Based on current knowledge of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and related compounds, several promising research directions emerge.

Optimization of Anticancer Activity

Future research could focus on structural modifications to enhance the anticancer potency and selectivity of derivatives based on the 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine scaffold. Potential approaches include:

-

Systematic modification of substituents on the phenyl ring

-

Introduction of additional functional groups at the 2-amino position

-

Development of hybrid molecules combining the thiazole core with other pharmacophores

These efforts could lead to compounds with improved antiproliferative activity and better pharmacokinetic properties .

Investigation of Neuroprotective Effects

The potential interaction of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine with serotonin receptors and its structural similarity to compounds with activity against targets relevant to neurodegenerative diseases suggests promising avenues for research in this area. Future studies could explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume